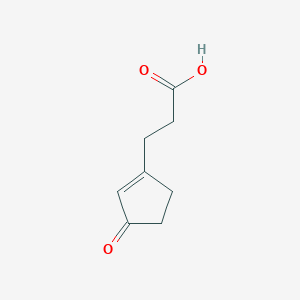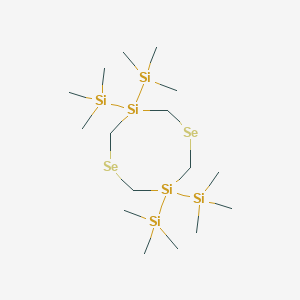
2,4-Imidazolidinedione, 5-(2-phenylethyl)-, (5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Imidazolidinedione, 5-(2-phenylethyl)-, (5R)- is a chemical compound with the molecular formula C13H16N2O2 It is a derivative of imidazolidinedione, characterized by the presence of a phenylethyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5-(2-phenylethyl)-, (5R)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Mannich reaction, where phenytoin, small aldehydes or ketones, and amines are reacted to form the desired imidazolidinedione derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Imidazolidinedione, 5-(2-phenylethyl)-, (5R)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinedione derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Applications De Recherche Scientifique
2,4-Imidazolidinedione, 5-(2-phenylethyl)-, (5R)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as an anticonvulsant.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,4-Imidazolidinedione, 5-(2-phenylethyl)-, (5R)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-3-phenyl-2,4-imidazolidinedione
- 5-Methyl-5-(4-pyridinyl)-2,4-imidazolidinedione
- 5-(2-Methoxycyclohexyl)-2,4-imidazolidinedione
- 5-(2,4-Dichlorophenyl)-5-methyl-2,4-imidazolidinedione
Uniqueness
2,4-Imidazolidinedione, 5-(2-phenylethyl)-, (5R)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
918658-68-1 |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
(5R)-5-(2-phenylethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c14-10-9(12-11(15)13-10)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,13,14,15)/t9-/m1/s1 |
Clé InChI |
WADHXSHSHULALT-SECBINFHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC[C@@H]2C(=O)NC(=O)N2 |
SMILES canonique |
C1=CC=C(C=C1)CCC2C(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12621921.png)
![N-[(2S)-1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl]prop-2-ynamide](/img/structure/B12621929.png)
![4-[[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-2-hydroxy-3,3-dimethylbutanoic acid](/img/structure/B12621931.png)

![(4-benzylpiperazin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12621935.png)
![1-(4-Chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12621940.png)
![4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene](/img/structure/B12621944.png)
![(6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B12621945.png)

![2-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B12621964.png)
![Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]-](/img/structure/B12621965.png)
![3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-ethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621972.png)
![2-(1-aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12621973.png)

